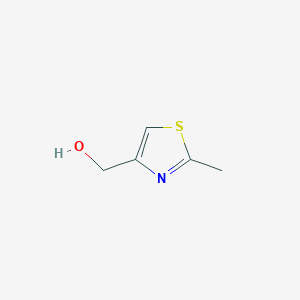

(2-Methyl-1,3-thiazol-4-yl)methanol

Übersicht

Beschreibung

(2-Methyl-1,3-thiazol-4-yl)methanol is an organic compound with the molecular formula C5H7NOS. It is a member of the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol typically involves the cyclization and condensation of haloketones with thioamide. One common method is the Gabriel synthesis, which involves treating α-acylaminoketones with stoichiometric amounts of phosphorus pentasulfide (P2S5) or Lawesson’s reagent . Another approach involves the bromination of substituted acetophenones with N-bromosuccinimide (NBS) in acetonitrile, followed by cyclization .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methyl-1,3-thiazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are frequently employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview : (2-Methyl-1,3-thiazol-4-yl)methanol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure contributes to the development of compounds targeting infectious diseases, enhancing drug efficacy and specificity.

Case Studies :

- A study demonstrated that derivatives of thiazole, including this compound, exhibit significant antimicrobial activity against various pathogens. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics .

- Research has shown that thiazole derivatives possess anticancer properties. For instance, modifications to the thiazole ring have resulted in compounds with improved selectivity and potency against cancer cell lines .

Agricultural Chemistry

Overview : In agricultural applications, this compound is utilized in formulating agrochemicals. It provides effective solutions for pest control while minimizing environmental impact.

Case Studies :

- A formulation containing this compound was tested for its efficacy against common agricultural pests. Results indicated a significant reduction in pest populations while maintaining crop health .

- The compound's role in enhancing the effectiveness of existing pesticides has been explored, showing potential for use in integrated pest management strategies.

Biochemical Research

Overview : Researchers employ this compound in studies related to enzyme inhibition and metabolic pathways, aiding in the understanding of biological processes and disease mechanisms.

Case Studies :

- Studies have highlighted the compound's ability to act as an enzyme inhibitor in metabolic pathways associated with various diseases. Its interaction with specific enzymes has been linked to potential therapeutic effects .

- The compound has been investigated for its role in modulating cellular responses under stress conditions, providing insights into its potential use in treating metabolic disorders .

Material Science

Overview : The compound is explored for its potential in developing novel materials with unique properties such as improved thermal stability and resistance to degradation.

Case Studies :

- Research has indicated that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability, making them suitable for various industrial applications .

- Investigations into the compound's role as a stabilizer in composite materials have shown promising results, particularly in enhancing durability under environmental stressors .

Data Summary Table

Wirkmechanismus

The mechanism of action of (2-Methyl-1,3-thiazol-4-yl)methanol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis. In cancer research, it is believed to inhibit specific enzymes and proteins involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

(2-Methyl-1,3-thiazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields highlight its significance .

Biologische Aktivität

(2-Methyl-1,3-thiazol-4-yl)methanol is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Interactions

Thiazoles, including this compound, interact with various biological targets, influencing multiple pathways. Key targets include:

- Enzymes : The compound has been shown to interact with enzymes like superoxide dismutase and catalase, which are crucial in oxidative stress responses.

- Kinases : It modulates the activity of certain kinases involved in cell signaling pathways, potentially affecting cellular metabolism and gene expression.

Mode of Action

The biological activities of thiazoles generally include:

- Antioxidant Effects : Enhances the expression of antioxidant genes, contributing to cellular defense against oxidative stress.

- Antimicrobial Properties : Exhibits activity against various pathogens, making it a candidate for antimicrobial drug development.

- Cytotoxic Effects : Shows potential in inducing apoptosis in cancer cells through modulation of mitochondrial membrane potential and activation of pro-apoptotic proteins .

Interaction with Biomolecules

This compound has significant biochemical interactions:

- Cellular Metabolism : Alters the activity of metabolic enzymes, leading to changes in key metabolites within cells.

- Gene Expression Regulation : Interacts with transcription factors to modulate the transcription of target genes, influencing cellular functions.

Temporal Effects

In laboratory settings, the compound's effects can vary over time. It remains relatively stable under standard conditions but may degrade with prolonged exposure to light and air. Long-term studies indicate sustained activation of antioxidant pathways and protease inhibition.

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Cancer Research : In vitro studies demonstrated that this compound can inhibit proliferation in cancer cell lines by inducing apoptosis. For instance, it was found to significantly affect triple-negative breast cancer (TNBC) cells by regulating mitochondrial dynamics and apoptosis-related proteins .

- Antimicrobial Activity : The compound has shown effectiveness against specific bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Q & A

Basic Questions

Q. What are the common synthetic routes for (2-Methyl-1,3-thiazol-4-yl)methanol, and what methodological considerations are critical for yield optimization?

The synthesis typically involves functionalization of the thiazole core. One approach utilizes Grignard reagents:

- Step 1 : React 2-methyl-1,3-thiazole with a phenylmagnesium bromide derivative in anhydrous ether under nitrogen.

- Step 2 : Quench the reaction with a proton source (e.g., methanol) to form the alcohol.

- Critical factors : Temperature control (<0°C to prevent side reactions), stoichiometric excess of the Grignard reagent, and inert atmosphere to avoid moisture. Yields (~60–75%) can be improved via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?

Key techniques include:

- NMR : -NMR identifies the methanol proton (δ 4.5–5.0 ppm) and thiazole protons (δ 7.2–8.0 ppm).

- Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 143.04 for CHNOS).

- X-ray crystallography : SHELX software refines crystal structures, but challenges arise if the compound forms polymorphs or co-crystals with solvents .

Q. What are the primary chemical reactions of this compound, and how are they optimized?

- Oxidation : Using KMnO in acidic conditions converts the methanol group to a carboxylic acid. Monitor pH (<2) to avoid over-oxidation.

- Substitution : Electrophilic aromatic substitution (e.g., nitration with HNO/HSO) targets the thiazole ring.

- Reduction : NaBH reduces the alcohol to a methyl group, but excess reagent may degrade the thiazole .

Advanced Research Questions

Q. How does this compound interact with biological targets like mGluR5, and what experimental models validate this?

The compound’s derivatives (e.g., MTEP) act as non-competitive mGluR5 antagonists. Methods include:

- Radioligand binding assays : Use -MTEP to measure receptor affinity (K ~5–10 nM).

- In vivo models : MTEP reduces ethanol-seeking behavior in rats (dose: 10 mg/kg IP) and reverses hippocampal metaplasticity in Alzheimer’s models. Validate via Western blot (mGluR5 protein expression) and behavioral tests (elevated plus maze) .

Q. How can researchers resolve contradictions in reported biological activities of thiazole derivatives?

Example: MTEP shows anxiolytic effects in rodents but variable efficacy in primate models. Strategies:

- Dose-response profiling : Test across species (e.g., 3–30 mg/kg in mice vs. 1–10 mg/kg in primates).

- Pharmacokinetic analysis : Measure brain penetration (LC-MS/MS) to confirm target engagement.

- Control for off-target effects : Use mGluR5 knockout mice to isolate receptor-specific activity .

Q. What advanced analytical methods address purity challenges in thiazole-based compounds?

- HPLC-DAD/MS : Detect impurities at 0.1% levels (C18 column, acetonitrile/water gradient).

- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks).

- Byproduct identification : HRMS and -NMR trace methylthioether byproducts from thiazole ring decomposition .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Molecular docking : Use AutoDock Vina to simulate binding to mGluR5’s allosteric site (PDB: 6FFH).

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC data.

- ADMET prediction : SwissADME estimates blood-brain barrier permeability (e.g., MTEP: High) .

Q. What structural modifications enhance the compound’s pharmacological profile?

- Thiazole substitution : Adding ethynyl groups (e.g., MTEP) increases mGluR5 affinity 10-fold vs. MPEP.

- Methanol group replacement : Converting to a ketone improves metabolic stability but reduces solubility.

- SAR Table :

| Derivative | Substituent | mGluR5 IC (nM) | Brain Penetration |

|---|---|---|---|

| MTEP | Ethynyl-thiazole | 5.2 | High |

| MPEP | Phenylethynyl | 32.1 | Moderate |

| Base Compound | Methanol-thiazole | >1000 | Low |

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the thiazole ring.

- Biological Assays : Include positive controls (e.g., MPEP) and validate receptor specificity via CRISPR-edited cell lines.

- Data Interpretation : Use multivariate analysis to account for batch-to-batch variability in compound purity.

Eigenschaften

IUPAC Name |

(2-methyl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4-6-5(2-7)3-8-4/h3,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCIFTBSQKDYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441960 | |

| Record name | (2-methyl-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76632-23-0 | |

| Record name | (2-methyl-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methyl-1,3-thiazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.